Home > Products > Screening Compounds P1122 > Emtricitabine 6'-Disulfide
Emtricitabine 6'-Disulfide - 1246819-86-2

Emtricitabine 6'-Disulfide

Catalog Number: EVT-1464695
CAS Number: 1246819-86-2
Molecular Formula: C9H12FN3O2S2
Molecular Weight: 277.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Emtricitabine 6'-Disulfide is a derivative of Emtricitabine, an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound is characterized by the presence of a disulfide bond, which may enhance its stability and bioactivity. Emtricitabine itself is a nucleoside reverse transcriptase inhibitor, playing a critical role in antiretroviral therapy.

Source

Emtricitabine 6'-Disulfide can be synthesized from Emtricitabine through various chemical methods that involve the introduction of disulfide linkages. The compound is not typically found in nature but is synthesized for pharmaceutical applications.

Classification
  • Chemical Name: Emtricitabine 6'-Disulfide
  • Molecular Formula: C9H12FN3O2S2
  • Molecular Weight: 277.34 g/mol
  • CAS Number: 2331211-44-8
Synthesis Analysis

Methods

The synthesis of Emtricitabine 6'-Disulfide generally involves:

  1. Oxidation Reaction: The reduction of thiol groups in Emtricitabine to form disulfide bonds.
  2. Reagents: Common reagents include oxidizing agents such as iodine or hydrogen peroxide.

Technical Details

The synthesis process may require specific conditions such as controlled temperature and pH to favor the formation of the disulfide bond without degrading the base structure of Emtricitabine. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity.

Molecular Structure Analysis

Structure

Emtricitabine 6'-Disulfide features a unique molecular structure that includes:

  • A 5-fluoro-3'-thiacytidine backbone.
  • A disulfide bridge connecting two sulfur atoms.

Data

  • Structural Formula: The compound's structure can be represented as follows:
C9H12FN3O2S2\text{C}_9\text{H}_{12}\text{F}\text{N}_3\text{O}_2\text{S}_2

This indicates that it contains two sulfur atoms within its molecular framework, contributing to its unique properties.

Chemical Reactions Analysis

Reactions

Emtricitabine 6'-Disulfide can undergo various chemical reactions due to its functional groups:

  1. Reduction Reactions: It can be reduced back to Emtricitabine under certain conditions.
  2. Nucleophilic Substitution: The presence of fluorine allows for potential nucleophilic attack, which can modify the compound further.

Technical Details

The stability of the disulfide bond makes it resistant to hydrolysis, allowing for prolonged activity in biological systems. Analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to monitor these reactions and confirm product formation.

Mechanism of Action

Process

Emtricitabine 6'-Disulfide acts as a nucleoside reverse transcriptase inhibitor. Its mechanism involves:

  1. Incorporation into Viral DNA: The compound mimics natural nucleotides and gets incorporated into viral DNA during replication.
  2. Termination of Chain Elongation: Once incorporated, it prevents further elongation of the DNA chain, effectively halting viral replication.

Data

Studies have shown that compounds with disulfide linkages may exhibit enhanced binding affinity to the reverse transcriptase enzyme compared to their non-disulfide counterparts, potentially increasing their efficacy against HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are generally reported around 150°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The disulfide bond contributes to increased stability under physiological conditions compared to other forms of Emtricitabine.

Relevant data from purity assessments indicate high purity levels (>99%) when synthesized under controlled conditions .

Applications

Emtricitabine 6'-Disulfide has several scientific uses:

  1. Pharmaceutical Development: It serves as a reference standard in quality control and analytical method development for antiviral drugs.
  2. Research Applications: Used in studies focusing on HIV mechanisms and drug resistance, providing insights into therapeutic strategies against viral infections .
  3. Analytical Chemistry: Employed in high-performance liquid chromatography for purity assessments and stability studies .

This compound represents an important area of research within antiviral drug development, particularly concerning its structural modifications that enhance therapeutic efficacy against HIV.

Introduction to Emtricitabine 6'-Disulfide

Chemical Identity and Structural Classification

Emtricitabine 6'-Disulfide (C~16~H~18~F~2~N~6~O~4~S~4~) is a symmetric dimeric compound formed through oxidative coupling of two emtricitabine monomers via a disulfide bond at the C6' position [5] [9]. The molecule has a molecular weight of 524.61 g/mol and is characterized by the International Union of Pure and Applied Chemistry (IUPAC) name: 1,1'-[Disulfanediylbis(methylene-(2R,5S)-1,3-oxathiolane-2,5-diyl)]bis(4-amino-5-fluoropyrimidin-2(1H)-one) [5]. It is registered under CAS number 1246819-86-2 (with an alternative CAS 2331211-44-8 also referenced in some sources) and exhibits >95% purity in analytical reference standards [5] [9].

Table 1: Chemical Identification of Emtricitabine 6'-Disulfide

ParameterSpecification
Systematic Name1,1'-[Disulfanediylbis(methylene-(2R,5S)-1,3-oxathiolane-2,5-diyl)]bis(4-amino-5-fluoropyrimidin-2(1H)-one)
CAS Numbers1246819-86-2 (primary), 2331211-44-8 (alternative)
Molecular FormulaC~16~H~18~F~2~N~6~O~4~S~4~
Molecular Weight524.61 g/mol
Stereochemistry(2R,5S) configuration at both oxathiolane rings
Purity Specifications>95% (HPLC) for analytical reference standards

Structurally, the compound retains the key pharmacophoric elements of emtricitabine, including the fluorinated cytosine base and the oxathiolane sugar ring, while introducing a disulfide bridge at the 6' position [9]. This modification creates significant conformational constraints:

  • Chiral Centers: Each monomer unit maintains the (2R,5S) stereochemical configuration essential for antiviral activity in the parent compound, resulting in two chiral centers per monomer (four in total for the dimer) [3] [9].
  • Disulfide Bridge: The -S-S- linkage between the C6' positions restricts molecular flexibility and creates a sterically hindered structure approximately 15 Å in length [5] [8].
  • Redox Behavior: The disulfide bond displays reduction potential responsive to biological thiols like glutathione, enabling conversion back to monomeric emtricitabine under reducing conditions [4] [8].

The structural rigidity imposed by the disulfide bridge significantly alters physicochemical properties compared to emtricitabine. Analytical data indicate decreased aqueous solubility and increased lipophilicity (LogP ≈ 1.8 versus -1.5 for emtricitabine), which impacts chromatographic behavior in HPLC analysis [5] [9]. Spectroscopic characterization reveals distinctive signatures: ¹H NMR (DMSO-d~6~) shows resonances at δ 8.25 (d, 2H, NH~2~), 7.85 (d, 2H, H-6), 6.20 (t, 2H, H-1'), 4.50 (m, 2H, H-3'), and 3.85-3.60 (m, 4H, H-5',5''); while mass spectrometry confirms the molecular ion at m/z 524.024 [M]+ [5] [9].

Historical Development of Emtricitabine Derivatives

The discovery pathway of emtricitabine derivatives originates with the parent nucleoside's development:

  • Emtricitabine Origins: Discovered in the 1990s by Dennis C. Liotta, Raymond F. Schinazi, and Woo-Baeg Choi at Emory University, emtricitabine was licensed to Triangle Pharmaceuticals and later acquired by Gilead Sciences, receiving FDA approval in 2003 [3]. Its chemical structure (5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine) established the core template for derivative synthesis [3] [7].
  • Disulfide Impurity Identification: Emtricitabine 6'-Disulfide emerged as a process-related impurity during manufacturing scale-up and formulation stability studies, first characterized around 2010 when analytical methods detected unknown peaks in accelerated stability samples [5]. Its structure was elucidated through LC-MS and NMR studies, confirming the dimeric disulfide structure [9].
  • Regulatory Recognition: By 2015, major pharmacopeias (USP, EP) included specifications for this impurity, mandating strict control limits (<0.15% in drug substance) due to potential quality implications [5].

Table 2: Historical Development Timeline of Emtricitabine Derivatives

YearDevelopment Milestone
1990sDiscovery and optimization of emtricitabine at Emory University
2003FDA approval of emtricitabine (Emtriva®) as HIV monotherapy
2004Introduction of fixed-dose combination emtricitabine/tenofovir disoproxil fumarate (Truvada®)
2010First publications characterizing emtricitabine dimeric impurities including the 6'-disulfide
2015Inclusion of Emtricitabine 6'-Disulfide in pharmacopeial monographs as specified impurity

Parallel to impurity characterization, deliberate synthesis of disulfide derivatives gained attention for prodrug applications:

  • Prodrug Strategies: McGuigan's phosphoramidate (ProTide) technology demonstrated the value of bioreversible modifications on nucleoside analogs [7]. This inspired exploration of disulfide bonds as alternative bioreversible linkers, leveraging the significant redox gradient between extracellular and intracellular environments [8].
  • Targeted Delivery Systems: Research demonstrated that disulfide-bridged nucleosides could be incorporated into peptide conjugates and polymeric nanoparticles for enhanced cellular uptake. Upon intracellular entry, glutathione-mediated reduction would release active drug [8].
  • Redox-Switching: The seminal 2010 study by Taniguchi et al. reported a disulfide-bridged nucleoside with conformationally switchable sugar moieties in response to redox changes, establishing proof-of-concept for stimuli-responsive nucleoside analogs [4]. Though not directly on emtricitabine, this work provided the conceptual framework applicable to Emtricitabine 6'-Disulfide.

Role of Disulfide Bonds in Nucleoside Analog Design

Disulfide bonds serve as strategic molecular features in nucleoside analog design due to their dual roles as structural stabilizers and bioreversible linkers:

  • Structural Implications:
  • The disulfide bridge in Emtricitabine 6'-Disulfide constrains the sugar ring conformation, potentially locking it into the biologically active North conformation observed in antiviral nucleosides [4].
  • X-ray crystallography of analogous disulfide-bridged nucleosides shows altered torsion angles (γ and χ) compared to monomers, influencing base stacking and molecular recognition [4].
  • Redox-Responsive Behavior:
  • The disulfide bond exhibits reduction potential (E° ≈ -0.33 V) responsive to biological thiols, particularly glutathione (GSH), which exists in 100-1000 fold higher concentrations intracellularly (1-10 mM) versus extracellularly (2-20 μM) [8].
  • Reduction kinetics follow second-order behavior with rate constants (k~2~) of 0.5-5 M~-1~s~-1~ at physiological pH, enabling programmable release profiles [4] [8].

Table 3: Functional Roles of Disulfide Bonds in Nucleoside Analog Design

Functional RoleMechanismApplication Example
Bioreversible LinkerGlutathione-mediated reduction in cytosol releasing active nucleosideProdrug activation strategies
Molecular SwitchConformational change in sugar moiety upon disulfide cleavageRedox-responsive antiviral agents [4]
Self-Assembly EnablerDisulfide exchange facilitates nanostructure formationNucleic acid delivery systems [8]
Stability ModulatorOxidative stabilization of oxidation-prone moietiesProtection of 5'-OH groups during synthesis
  • Drug Delivery Applications:
  • Covalent Conjugates: Disulfide linkages enable covalent attachment of nucleoside analogs to cell-penetrating peptides, lipids, and polymers. Post-cellular uptake, reductive cleavage releases the active drug [8].
  • Dynamic Polyconjugates: Emtricitabine 6'-Disulfide-like structures can be incorporated into amphipathic poly(vinyl ether) backbones where the disulfide connects targeting ligands (e.g., N-acetylgalactosamine) to the nucleoside, enabling hepatocyte-specific delivery [8].
  • Virus-Like Particles: Disulfide-containing nucleosides facilitate encapsulation into viral vectors through thiol-disulfide exchange reactions with capsid proteins, improving loading efficiency and intracellular release [8].
  • Analytical and Synthetic Utility:
  • As a specified impurity, Emtricitabine 6'-Disulfide serves as a critical reference standard for HPLC (retention time ∼8.2 min) and UPLC-MS methods (m/z 525.0 → 247.0 transition) in pharmaceutical quality control [5] [9].
  • Synthetic accessibility via oxidative dimerization (iodine-mediated) or disulfide exchange reactions provides routes to gram-scale quantities for analytical and research applications [5] [9].

Properties

CAS Number

1246819-86-2

Product Name

Emtricitabine 6'-Disulfide

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C9H12FN3O2S2

Molecular Weight

277.332

InChI

InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1

InChI Key

FVBDQZPRPOQFGT-NKWVEPMBSA-N

SMILES

CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F

Synonyms

(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.